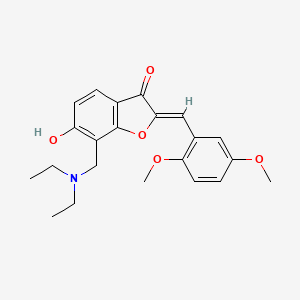

(Z)-7-((diethylamino)methyl)-2-(2,5-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2Z)-7-(diethylaminomethyl)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-5-23(6-2)13-17-18(24)9-8-16-21(25)20(28-22(16)17)12-14-11-15(26-3)7-10-19(14)27-4/h7-12,24H,5-6,13H2,1-4H3/b20-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHBBHSAEKFURX-NDENLUEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=C(C=CC(=C3)OC)OC)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC(=C3)OC)OC)/C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((diethylamino)methyl)-2-(2,5-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO), which plays a critical role in the metabolism of neurotransmitters and is implicated in various neurodegenerative diseases.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure includes a benzofuran core, a hydroxyl group, and a diethylamino substituent that may influence its pharmacological properties.

Inhibition of Monoamine Oxidase (MAO)

Research has shown that derivatives of benzofuran-3(2H)-one, including related compounds, exhibit significant inhibitory activity against MAO. A study demonstrated that several 3-coumaranone derivatives selectively inhibit human MAO-B with half-maximal inhibitory concentration (IC50) values ranging from 0.004 to 1.05 µM. Notably, some compounds exhibited IC50 values below 0.05 µM for MAO-B inhibition, indicating strong potential for therapeutic applications in treating disorders such as Parkinson's and Alzheimer's diseases .

Antioxidant Activity

Compounds similar to this compound have also been investigated for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. The presence of hydroxyl groups in the structure can enhance the antioxidant capacity by donating hydrogen atoms to free radicals .

Case Studies and Research Findings

- Study on MAO Inhibition :

-

Antioxidant Activity Assessment :

- Objective : To assess the antioxidant activity of related benzofuran compounds.

- Methodology : Various assays were conducted to measure the radical scavenging ability.

- Results : Compounds demonstrated significant antioxidant activity, supporting their use in formulations aimed at reducing oxidative stress .

Table 1: IC50 Values for MAO Inhibition

| Compound Name | IC50 (µM) | Selectivity |

|---|---|---|

| Compound A (related structure) | 0.004 | MAO-B |

| Compound B | 0.05 | MAO-B |

| Compound C | >100 | MAO-A |

| This compound | TBD | TBD |

Note: TBD indicates values that require further investigation.

Scientific Research Applications

Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Condensation | Diethylamine, aldehyde |

| 2 | Cyclization | Acid catalyst |

| 3 | Purification | Recrystallization |

Enzyme Inhibition

Recent studies have highlighted the potential of benzofuran derivatives, including (Z)-7-((diethylamino)methyl)-2-(2,5-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, as inhibitors of alkaline phosphatase (AP). Alkaline phosphatase plays a crucial role in various physiological processes, and its inhibition can be beneficial in treating conditions like osteoporosis and certain cancers.

A study demonstrated that a series of benzofuran derivatives exhibited significant inhibitory activity against APs. The structure-activity relationship (SAR) analysis indicated that modifications on the benzofuran scaffold could enhance enzyme inhibition potency. The findings suggest that this compound may serve as a lead compound for further development into therapeutic agents targeting APs .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Benzofuran derivatives have been investigated for their ability to induce apoptosis in cancer cells. Research indicates that modifications to the benzofuran core can significantly impact cytotoxicity against various cancer cell lines. The presence of the diethylamino group may enhance cell membrane permeability, facilitating better interaction with cellular targets .

Case Studies

- Alkaline Phosphatase Inhibition : A study explored the synthesis of several benzofuran derivatives and evaluated their inhibitory effects on alkaline phosphatase. Among these compounds, those structurally related to this compound showed promising results with IC50 values indicating effective inhibition .

- Anticancer Screening : Another investigation assessed the anticancer activity of benzofuran derivatives against human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxic effects, suggesting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of (Z)-configured benzylidene benzofuranones?

- Methodological Answer : The synthesis of (Z)-configured benzofuranones often involves base-mediated condensation or [3,3]-sigmatropic rearrangement. For example, NaH in THF at 0°C can facilitate benzylidene formation, as demonstrated in the synthesis of structurally related 6-(benzyloxy)benzofuran derivatives . Demethylation of methoxy-protected intermediates (e.g., using HBr in acetic acid) can yield the final hydroxy-substituted compound, though yields may vary (e.g., 20–22% for similar derivatives) .

Q. How can researchers distinguish between (Z)- and (E)-isomers during synthesis?

- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for confirming the (Z)-configuration. For example, in (Z)-2-(2,6-dihydroxybenzylidene)-benzofuran-3(2H)-one, NOE correlations between the benzylidene proton and adjacent aromatic protons validate the stereochemistry . X-ray crystallography is also definitive but requires high-purity crystals.

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) are essential. For instance, ¹H NMR signals at δ 7.19–6.33 (aromatic protons) and ¹³C signals at δ 183.10 (ketone carbonyl) are diagnostic for benzofuran-3(2H)-one derivatives . Coupling constants (e.g., J = 8.4 Hz for vicinal protons) help resolve overlapping peaks in crowded aromatic regions.

Advanced Research Questions

Q. How can computational methods aid in designing analogs with enhanced bioactivity?

- Methodological Answer : Molecular docking and dynamics simulations using software like Discovery Studio can predict interactions with biological targets. For example, constructing a small-molecule library of 2-arylbenzofuran analogs enables virtual screening for binding affinity to enzymes or receptors . QSAR models can further optimize substituents (e.g., diethylamino or hydroxy groups) for improved pharmacokinetics.

Q. What experimental design considerations mitigate degradation of labile hydroxybenzofuran derivatives during long-term studies?

- Methodological Answer : Continuous cooling (e.g., 4°C) and inert-atmosphere storage (argon/glovebox) reduce thermal and oxidative degradation. A study on organic wastewater matrices found that nine-hour exposure to ambient conditions alters compound stability, highlighting the need for time-controlled experiments . Lyophilization or stabilization via salt formation (e.g., sodium/potassium salts) may also enhance shelf life.

Q. How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved for structurally complex derivatives?

- Methodological Answer : Cross-validation with orthogonal techniques is critical. For example, discrepancies in molecular ion peaks (HRMS) vs. integration ratios (NMR) may arise from impurities or tautomerism. Repurification via preparative HPLC (C18 column, MeOH/H2O gradient) and reanalysis under standardized conditions (e.g., CD3OD vs. DMSO-d6) can clarify ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.